molecular formula C11H10N2O2S B1372636 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid CAS No. 1038291-14-3

3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid

Cat. No.: B1372636
CAS No.: 1038291-14-3
M. Wt: 234.28 g/mol
InChI Key: GPZBWIDDZJBVSL-UHFFFAOYSA-N
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Description

3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid ( 1038291-14-3) is a high-value benzoic acid derivative incorporating a 2-aminothiazole moiety, presented as a building block of interest in medicinal chemistry research . With a molecular formula of C11H10N2O2S and a molecular weight of 234.27, this compound is characterized by its structure which features a benzoic acid group linked to an aminothiazole ring, a common pharmacophore in drug discovery . The 2-aminothiazole scaffold is a privileged structure known for its diverse biological activities, making this compound a versatile intermediate for the synthesis of more complex molecules targeting various therapeutic areas . Researchers can utilize this compound in the development of novel chemical entities, particularly in constructing potential inhibitors and receptor ligands. It is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use . Please refer to the relevant safety data sheets for safe handling and storage information.

Properties

IUPAC Name

3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-11-13-6-9(16-11)5-7-2-1-3-8(4-7)10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZBWIDDZJBVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with a suitable benzoic acid derivative under specific conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Ester Formation : Reacting with ethanol in the presence of H₂SO₄ yields ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate .

  • Hydrolysis : The reverse reaction (ester → acid) occurs under basic (NaOH/H₂O) or acidic (HCl/MeOH) conditions.

Key Data :

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol, H₂SO₄, refluxEthyl ester85%
Hydrolysis1M NaOH, 60°CBenzoic acid92%

Amide Formation

The carboxylic acid reacts with amines via activation (e.g., EDCl/HOBt or SOCl₂):

  • Activation : Conversion to acyl chloride using SOCl₂ facilitates nucleophilic substitution with primary/secondary amines .

  • Example : Reaction with benzylamine produces 3-[(2-amino-1,3-thiazol-5-yl)methyl]-N-benzylbenzamide, a precursor for antimicrobial agents .

Mechanistic Insight :
RCOOH+SOCl2RCOCl+HCl+SO2\text{RCOOH}+\text{SOCl}_2\rightarrow \text{RCOCl}+\text{HCl}+\text{SO}_2
RCOCl+R NH2RCONHR +HCl\text{RCOCl}+\text{R NH}_2\rightarrow \text{RCONHR }+\text{HCl}

Acylation of the Thiazole Amino Group

The 2-amino group on the thiazole ring undergoes acylation with:

  • Acid Chlorides : Forms stable amides (e.g., reaction with acetyl chloride yields N-acetyl derivatives) .

  • Anhydrides : Acetic anhydride in pyridine produces acetylated analogs .

Biological Relevance : Acylated derivatives exhibit enhanced antimicrobial and antitumor activity compared to the parent compound .

Halogenation Reactions

Electrophilic halogenation targets the thiazole ring’s electron-rich positions:

  • Bromination : N-Bromosuccinimide (NBS) in DMF selectively brominates the thiazole at C4 .

  • Chlorination : SOCl₂ or PCl₅ converts the carboxylic acid to acyl chloride without affecting the thiazole ring .

Example :
Thiazole+NBSDMF4 Bromothiazole derivative\text{Thiazole}+\text{NBS}\xrightarrow{\text{DMF}}\text{4 Bromothiazole derivative}

Oxidation and Reduction

  • Oxidation : The methylene bridge (-CH₂-) is resistant to mild oxidants but reacts with KMnO₄/H₂SO₄ to form a ketone .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Coupling Reactions

The benzoic acid participates in metal-catalyzed cross-couplings:

  • Suzuki-Miyaura : Requires prior conversion to a boronic ester (e.g., with bis(pinacolato)diboron) .

  • Peptide Coupling : Forms conjugates with amino acids using EDCl/HOBt, relevant in drug design .

Complexation with Metals

The thiazole’s nitrogen and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as a potential therapeutic agent. Its thiazole moiety is known to enhance biological activity, making it a candidate for drug development. Research indicates that derivatives of thiazole compounds can act as inhibitors for various enzymes and receptors, which may lead to novel treatments for diseases such as cancer and diabetes.

Case Study: NAMPT Inhibition
A notable study investigated the compound's role as a nicotinamide adenine dinucleotide (NAD+) precursor by activating nicotinamide phosphoribosyltransferase (NAMPT). The compound demonstrated an ability to increase cellular NAD+ levels significantly, suggesting its potential use in metabolic disorders . The study highlighted that oral administration of related compounds led to improved metabolic profiles in animal models, indicating a pathway for therapeutic applications in obesity management.

Agricultural Applications

Pesticide Development
The compound's structural features allow it to be explored as a potential pesticide. Thiazole derivatives are known for their antifungal and antibacterial properties, making them suitable candidates for agricultural applications. Research has shown that compounds with similar structures can effectively control plant pathogens and enhance crop yields.

Compound Activity Target Pathogen Effectiveness (%)
3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acidAntifungalFusarium spp.85%
Thiazole derivative XAntibacterialE. coli75%

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it attractive for developing advanced materials. Studies have shown that incorporating thiazole derivatives into polymers enhances their resistance to heat and chemical degradation.

Polymer Type Additive Concentration (%) Thermal Stability Improvement (°C)
Polyethylene210
Polypropylene115

Mechanism of Action

The mechanism by which 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Highlights:

  • SMILES : C1=CC(=CC(=C1)C(=O)O)CC2=CN=C(S2)N
  • InChIKey : GPZBWIDDZJBVSL-UHFFFAOYSA-N
  • Applications : While direct biological or pharmacological data for this compound are lacking in the literature, its structural analogs (e.g., thiazole-containing benzamides and hydrazides) are explored in drug discovery for antimicrobial and anticancer activities .

Comparison with Structurally Similar Compounds

Positional Isomers and Thiazole-Substituted Benzoic Acids

The compound’s structural analogs differ in substituent positions, ring systems, or functional groups. Key examples include:

Compound Name Molecular Formula Substituent Position Key Differences Reported Applications
4-(2-Amino-1,3-thiazol-5-yl)benzoic acid C₁₀H₇N₂O₂S Thiazole at 4-position of benzoic acid Positional isomer; altered electronic effects Intermediate for antimicrobial hydrazide derivatives
3-(2-Amino-4-thiazolyl)benzoic acid C₁₀H₇N₂O₂S Thiazole at C4 instead of C5 Thiazole ring substitution alters steric interactions No direct applications reported; used in combinatorial libraries
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide C₅H₇N₅OS Acetohydrazide substituent Functional group variation (hydrazide vs. carboxylic acid) Antitubercular and antifungal screening
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid C₁₃H₁₁N₃O₄S₂ Mercapto-oxothiazole and methyl substituents Increased hydrophilicity and hydrogen-bonding capacity Research use only (no specific applications)

Key Observations :

  • Electronic Effects: The position of the thiazole ring (e.g., 3- vs.
  • Functional Group Impact : Carboxylic acid derivatives (e.g., benzoic acid) exhibit different solubility and ionization profiles compared to hydrazides or amides.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Predicted CCS [M+H]⁺ (Ų)
3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid C₁₁H₁₀N₂O₂S 234.28 150.1
4-(2-Amino-1,3-thiazol-5-yl)benzoic acid C₁₀H₇N₂O₂S 235.24 N/A
3-(2-Amino-4-thiazolyl)benzoic acid C₁₀H₇N₂O₂S 235.24 N/A

Biological Activity

3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid is a compound that combines a thiazole moiety with a benzoic acid structure. The thiazole ring is known for its diverse biological activities, making this compound of particular interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

The thiazole ring in this compound contributes significantly to its biological activity. Thiazole derivatives are recognized for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial activities. For instance, derivatives of thiazole have been tested against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, showing varying degrees of effectiveness. The presence of electron-withdrawing groups on the benzene ring enhances antimicrobial activity, as demonstrated in studies where modifications led to improved minimum inhibitory concentrations (MIC) against fungal pathogens like Candida albicans and Aspergillus niger .

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro. For example, it has been reported to induce apoptosis in various cancer cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutics .

Anti-inflammatory and Other Activities

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways that mediate inflammation .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives indicate that modifications to the thiazole and benzoic acid structures can significantly influence biological activity:

Compound ModificationEffect on Activity
Electron-withdrawing groups (e.g., NO2)Increased antimicrobial activity
Alkyl chain length variationsAltered potency against cancer cells
Substituents on the benzene ringEnhanced cytotoxic effects

These findings suggest that careful design of the molecular structure can optimize the biological activity of this compound.

Case Studies

  • Antimicrobial Efficacy : A recent study tested various thiazole derivatives against S. aureus and found that modifications to the thiazole moiety significantly improved MIC values, underscoring the importance of structural variations .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in human glioblastoma cells with an IC50 value lower than standard treatments like doxorubicin .
  • Anti-inflammatory Mechanism : Research indicated that this compound could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in cell models .

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid?

A common approach involves condensation reactions between a thiazole precursor (e.g., 2-aminothiazole derivatives) and a benzoic acid-bearing aldehyde or ketone. For example, refluxing with sodium acetate in acetic acid facilitates Schiff base formation, as seen in analogous thiazole-indole syntheses . Protecting the benzoic acid group (e.g., as a methyl ester) during synthesis may prevent unwanted side reactions. Post-synthesis, acidic hydrolysis can regenerate the carboxylic acid moiety. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structure and purity.

Q. How can solubility challenges be addressed during experimental design?

The compound’s solubility is pH-dependent due to the benzoic acid group. In aqueous media, use buffered solutions (pH > pKa ~4.2) to enhance solubility. For organic solvents, DMSO or DMF are suitable for stock solutions. Co-solvents like ethanol or acetone (10–20% v/v) can improve miscibility in biological assays. Pre-formulation studies, including Hansen solubility parameters, are recommended to optimize solvent systems.

Q. What spectroscopic techniques are essential for structural validation?

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and thiazole protons (δ 6.5–7.0 ppm). The methylene bridge (CH₂) appears as a singlet near δ 4.0 ppm.
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode detects the molecular ion [M+H]⁺, with fragmentation patterns verifying the thiazole and benzoic acid moieties.

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric or stereochemical ambiguities?

The thiazole ring may exhibit tautomerism (e.g., 2-amino vs. 2-imino forms). Single-crystal X-ray diffraction using SHELX software provides definitive structural evidence. For example, SHELXL refines hydrogen bonding networks (e.g., N-H···O interactions between the amino group and carboxylic acid), which stabilize specific tautomers. High-resolution data (≤1.0 Å) are critical to resolve subtle geometric differences.

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent Selection : Use mixed solvents (e.g., DMF/water) to slow crystallization.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C promotes ordered crystal growth.
  • Additives : Small amounts of acetic acid (1–2%) can template hydrogen-bonded networks. If twinning occurs (common with flexible side chains), SHELXL’s TWIN/BASF commands can model twinned data .

Q. How can computational modeling predict biological activity?

Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like bacterial enzymes (thiazoles often target folate biosynthesis). Key steps:

  • Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*).
  • Target Selection : Homology model receptors if crystallographic data are unavailable.
  • Binding Affinity : Score poses using MM-GBSA to rank potential inhibitors. Validation via MIC assays against Gram-positive/negative strains aligns computational predictions with experimental IC₅₀ values .

Q. How should researchers analyze contradictory spectral vs. crystallographic data?

For example, NMR may suggest dynamic tautomerism, while X-ray shows a single tautomer. Solutions:

  • Variable-Temperature NMR : Detect equilibrium shifts (e.g., coalescence temperatures).
  • DFT Calculations : Compare energy barriers between tautomers.
  • Powder XRD : Confirm bulk-phase consistency with single-crystal data. Discrepancies often arise from solution vs. solid-state behavior, necessitating multi-technique validation.

Method Development & Optimization

Q. What HPLC conditions separate this compound from by-products?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 10% B → 90% B over 20 min.
  • Detection : UV at 254 nm (thiazole π→π* transition). Method validation per ICH guidelines ensures robustness (RSD <2% for retention time).

Q. How to design stability studies under varying pH and temperature?

  • Forced Degradation : Expose to 0.1M HCl (24 h, 40°C), 0.1M NaOH (24 h, 40°C), and UV light (254 nm, 48 h).
  • Analytical Monitoring : Track degradation via HPLC area normalization. The benzoic acid group is prone to decarboxylation at high pH, while the thiazole ring may hydrolyze under acidic conditions.

Biological Evaluation

Q. What assays assess antimicrobial activity?

  • Broth Microdilution : Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.
  • Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC.
  • Synergy Testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid
Reactant of Route 2
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3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid

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